molecular formula C15H12N4S2 B12840354 4-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide

4-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide

Cat. No.: B12840354
M. Wt: 312.4 g/mol
InChI Key: YFZMXNBFKPYLTB-UHFFFAOYSA-N
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Description

4-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide is a chemical compound known for its unique structure and properties It is primarily used in laboratory settings for various research purposes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide typically involves the reaction of 2-mercaptobenzimidazole with thiophosgene to form the intermediate 6-thiocarbamoyl-2-benzimidazole. This intermediate is then reacted with thiobenzamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

4-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiocarbamoyl and thiobenzamide groups to their corresponding amines.

    Substitution: The benzimidazole ring can undergo substitution reactions, where the thiocarbamoyl or thiobenzamide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may require the use of nucleophiles like amines or thiols, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

4-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce thiocarbamoyl and thiobenzamide functionalities into molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiocarbamoyl and thiobenzamide groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzimidazole: A precursor in the synthesis of 4-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide, known for its antioxidant and antimicrobial properties.

    Thiocarbamoylbenzimidazole: A related compound with similar thiocarbamoyl functionality, used in various chemical and biological applications.

    Thiobenzamide: A simple thiobenzamide derivative, used as a reagent in organic synthesis and studied for its biological activities.

Uniqueness

This compound is unique due to the combination of the benzimidazole ring with both thiocarbamoyl and thiobenzamide groups

Properties

Molecular Formula

C15H12N4S2

Molecular Weight

312.4 g/mol

IUPAC Name

2-(4-carbamothioylphenyl)-3H-benzimidazole-5-carbothioamide

InChI

InChI=1S/C15H12N4S2/c16-13(20)8-1-3-9(4-2-8)15-18-11-6-5-10(14(17)21)7-12(11)19-15/h1-7H,(H2,16,20)(H2,17,21)(H,18,19)

InChI Key

YFZMXNBFKPYLTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=S)N)C(=S)N

Origin of Product

United States

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